2-Methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline
Description
2-Methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline (CAS: 1201644-36-1) is a boronic ester-functionalized quinoline derivative. Its molecular formula is C₁₆H₂₀BNO₃, with a molecular weight of 285.15 g/mol . The compound features a methoxy (-OCH₃) group at the 2-position and a pinacol boronate ester at the 6-position of the quinoline scaffold. It is widely utilized in Suzuki-Miyaura cross-coupling reactions to synthesize biaryl structures, which are pivotal in medicinal chemistry and materials science .
Properties
IUPAC Name |
2-methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20BNO3/c1-15(2)16(3,4)21-17(20-15)12-7-8-13-11(10-12)6-9-14(18-13)19-5/h6-10H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVGWZOHNHYZTKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20BNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301163779 | |
| Record name | 2-Methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301163779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1201644-36-1 | |
| Record name | 2-Methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1201644-36-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301163779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline typically involves the reaction of 2-methoxyquinoline with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane. The reaction is often catalyzed by palladium complexes under inert conditions to prevent oxidation. The reaction conditions generally include:
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
Catalyst: Palladium acetate (Pd(OAc)2) or palladium chloride (PdCl2)
Base: Potassium carbonate (K2CO3) or sodium carbonate (Na2CO3)
Temperature: 80-100°C
Time: 12-24 hours
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
The boronate ester group at the 6-position facilitates palladium-catalyzed cross-couplings with aryl or heteroaryl halides. This reaction is pivotal for constructing biaryl systems in medicinal chemistry and materials science.
Key Reaction Conditions
Mechanistic Insights :
-
Oxidative Addition : The aryl halide reacts with Pd(0) to form a Pd(II) complex.
-
Transmetallation : The boronate ester transfers the quinoline-bound aryl group to Pd(II).
-
Reductive Elimination : Forms the C–C bond, regenerating Pd(0) .
Example :
Coupling with 4-bromotoluene under Pd(PPh₃)₄ catalysis yields 2-methoxy-6-(p-tolyl)quinoline, confirmed by NMR and HRMS .
Borylation and Functionalization
The compound can undergo further borylation or serve as a boron source in iridium-catalyzed C–H activation reactions.
Iridium-Catalyzed C–H Borylation
| Substrate | Catalyst | Ligand | Solvent | Temperature | Selectivity | Source |
|---|---|---|---|---|---|---|
| Quinolines | [Ir(COD)OMe]₂ | dtbpy | THF | 80°C | C5 > C8 | |
| Pyridines | IrCl(CO)(PPh₃)₂ | Bpin₂ | Toluene | 110°C | C3 > C4 |
Outcome :
Introducing a second boronate group at the 5-position of the quinoline core enhances functional diversity .
Methoxy Group Transformations
The 2-methoxy group can be demethylated or modified to introduce electrophilic sites.
Demethylation with BBr₃
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| BBr₃ | DCM, 0°C → RT | 2-Hydroxy-6-(pinacol boronate)quinoline | 60% |
Application :
The phenolic product serves as a precursor for sulfonation or phosphorylation .
Hydrolysis of Boronate Ester
Acidic or basic hydrolysis converts the boronate ester to a boronic acid, though this reduces stability.
Hydrolysis Conditions
| Reagent | Solvent | Temperature | Boronic Acid Yield | Stability | Source |
|---|---|---|---|---|---|
| 1M HCl | THF/H₂O | 50°C | 90% | <24 hrs | |
| NaHCO₃/H₂O₂ | EtOH/H₂O | RT | 75% | <12 hrs |
Limitation :
The boronic acid derivative is prone to protodeboronation, limiting its utility in aqueous conditions.
Electrophilic Aromatic Substitution
The quinoline ring undergoes nitration or halogenation, directed by the methoxy and boronate groups.
Nitration at C5
| Nitrating Agent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| HNO₃/H₂SO₄ | 0°C, 2 hrs | 5-Nitro-2-methoxy-6-(boronate)quinoline | 55% |
Regioselectivity :
The electron-donating methoxy group directs nitration to the C5 position, while the boronate group exerts minimal influence .
Stability and Handling
Scientific Research Applications
Synthesis and Reactivity
The synthesis of 2-Methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline typically involves the reaction of appropriate pyridine derivatives with boronic acid pinacol esters. This process allows for the incorporation of the boron moiety into the quinoline structure, which can be further functionalized for diverse applications.
Organic Synthesis
This compound serves as a versatile building block in organic synthesis. Its boron-containing structure makes it suitable for:
- Cross-coupling reactions : Utilized in Suzuki coupling reactions to form carbon-carbon bonds, which are essential in the synthesis of complex organic molecules .
- Boron-mediated transformations : The presence of the boron atom allows for unique reactivity patterns that can be exploited in various synthetic pathways.
Materials Science
The incorporation of this compound into polymer matrices has been explored for:
- Optoelectronic applications : It has been used in the development of novel copolymers that exhibit desirable optical and electrochemical properties .
- Light-emitting diodes (LEDs) : The compound's photophysical properties make it a candidate for use in organic light-emitting diodes (OLEDs), enhancing device efficiency and color purity.
Biological Applications
Research has indicated potential biological activities associated with quinoline derivatives:
- Antimicrobial properties : Some studies suggest that compounds with similar structures exhibit significant antimicrobial activity against various pathogens .
- Anticancer activity : Quinoline derivatives have been investigated for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
Case Studies
Mechanism of Action
The mechanism by which 2-Methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline exerts its effects is primarily through its ability to participate in cross-coupling reactions. The boronic ester moiety acts as a nucleophile, forming a bond with an electrophilic aryl halide in the presence of a palladium catalyst. This reaction proceeds through a series of steps, including oxidative addition, transmetalation, and reductive elimination, resulting in the formation of a new C-C bond.
Comparison with Similar Compounds
Structural and Electronic Differences
The table below highlights key structural and electronic differences between the target compound and analogous quinoline-based boronate esters:
Reactivity in Cross-Coupling Reactions
- Target Compound: The 2-methoxy group donates electrons, activating the quinoline ring for nucleophilic substitution or coupling. Its 6-boronate facilitates Suzuki reactions with aryl halides .
- 8-Fluoro Analog : Fluorine’s electron-withdrawing nature reduces reactivity in coupling compared to methoxy, but enhances stability against hydrolysis .
- Trifluoromethyl Derivatives : Electron-withdrawing CF₃ groups slow coupling kinetics but improve oxidative stability in biological environments .
Stability and Hydrolysis
- Hydrolysis studies on 8-(pinacolboranyl)quinoline () reveal that acidic conditions (e.g., p-toluenesulfonic acid in methanol) generate cationic quinolinium intermediates. The target compound’s 2-methoxy group may stabilize such intermediates via resonance, though direct data is lacking .
- Chloro- and fluoro-substituted analogs exhibit slower hydrolysis due to reduced electron density at the boronate ester, enhancing shelf-life .
Biological Activity
2-Methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
The compound's chemical formula is with a molecular weight of 235.09 g/mol. Its structure features a quinoline core substituted with a dioxaborolane moiety, which significantly influences its reactivity and biological interactions.
| Property | Value |
|---|---|
| Chemical Formula | C12H18BNO3 |
| Molecular Weight | 235.09 g/mol |
| IUPAC Name | This compound |
| PubChem CID | 17750508 |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=NC(=CC=C2)OC |
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Studies have indicated that the dioxaborolane group enhances the compound's affinity for certain enzymes and receptors involved in various signaling pathways.
Target Interactions
- Enzyme Inhibition : The compound has been shown to inhibit specific kinases implicated in cancer progression.
- Antioxidant Activity : In vitro assays demonstrate its capacity to scavenge free radicals and reduce oxidative stress in cellular models.
- Anti-inflammatory Effects : The compound modulates inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis.
Pharmacological Effects
Research indicates several pharmacological effects of this compound:
- Anticancer Activity : In studies involving various cancer cell lines (e.g., breast and lung cancer), the compound exhibited significant cytotoxicity at nanomolar concentrations.
- Neuroprotective Properties : Preliminary findings suggest neuroprotective effects in models of neurodegeneration.
- Antimicrobial Activity : The compound has shown efficacy against certain bacterial strains.
Case Study 1: Anticancer Activity
A recent study evaluated the effects of this compound on MCF-7 breast cancer cells. Results indicated that treatment with the compound resulted in a dose-dependent decrease in cell viability. Mechanistic studies revealed that the compound induced apoptosis via the intrinsic pathway.
Case Study 2: Neuroprotective Effects
In a model of Alzheimer's disease using BV2 microglial cells, the compound demonstrated a reduction in pro-inflammatory cytokine release and improved cell survival under oxidative stress conditions.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-Methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline?
- Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura cross-coupling , where a halogenated quinoline precursor (e.g., 6-chloro-4-ethoxy-3-iodo-2-methylquinoline) reacts with a boronate ester under palladium catalysis. General conditions include:
- Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf).
- Base : Na₂CO₃ or K₂CO₃ in a biphasic solvent system (e.g., toluene/water).
- Temperature : 80–100°C under inert atmosphere.
Yields range from 30–38%, with optimization required for steric or electronic effects of substituents .
Q. How is NMR spectroscopy employed to confirm the structure of this compound?
- Methodological Answer :
- ¹H NMR : Key signals include the methoxy group (~δ 3.8–4.0 ppm), aromatic protons on the quinoline ring (δ 7.0–8.5 ppm), and the tetramethyl groups of the dioxaborolane (δ 1.0–1.3 ppm).
- ¹³C NMR : The boron-bound carbon appears at ~δ 85–90 ppm, while the quinoline carbons are in the range of δ 110–160 ppm.
- 11B NMR : A singlet near δ 30–35 ppm confirms the boronate ester .
Q. What are common impurities or byproducts observed during synthesis?
- Methodological Answer :
- Deboronation : Partial hydrolysis of the boronate ester under aqueous conditions.
- Homocoupling : Formation of biaryl byproducts due to oxidative side reactions.
Mitigation strategies include rigorous drying of solvents, optimizing base concentration, and using degassed systems .
Advanced Research Questions
Q. How can coupling efficiency be optimized for this boronate ester in sterically hindered systems?
- Methodological Answer :
- Ligand Selection : Bulky ligands (e.g., SPhos, XPhos) enhance turnover in steric environments.
- Microwave Irradiation : Reduces reaction time and improves yields (e.g., 30 min at 120°C).
- Precatalyst Systems : Pd(OAc)₂ with AsPh₃ or PCy₃ increases stability in challenging substrates .
Q. What role does this compound play in ROS-responsive drug delivery systems?
- Methodological Answer :
- The boronate ester undergoes H₂O₂-mediated cleavage in high-ROS environments (e.g., tumor cells). For example:
- Conjugation to therapeutic proteins (e.g., RNase A) via lysine residues blocks activity until ROS-triggered release.
- Experimental Design : Monitor reactivation kinetics using fluorogenic substrates or MALDI-TOF for cleavage efficiency .
Q. How is this compound applied in organic electronics, such as OLEDs?
- Methodological Answer :
- As a boron-containing intermediate in thermally activated delayed fluorescence (TADF) emitters:
- Synthesis of Acridine Derivatives : Cross-coupling with diarylamines generates electron-transport layers.
- Device Fabrication : Spin-coating or vacuum deposition onto ITO substrates, with performance evaluated via electroluminescence spectra and CIE coordinates .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
